molecular formula C28H26F3NO11 B128464 N-(Trifluoroacetyl)-1-desmethyl Daunorubicin CAS No. 68594-06-9

N-(Trifluoroacetyl)-1-desmethyl Daunorubicin

Cat. No.: B128464
CAS No.: 68594-06-9
M. Wt: 609.5 g/mol
InChI Key: ZACGCIJOSAVHQF-MPODBYEKSA-N
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Description

N-(Trifluoroacetyl)-1-desmethyl Daunorubicin is a derivative of daunorubicin, an anthracycline antibiotic widely used in cancer treatment. This compound is characterized by the substitution of a trifluoroacetyl group at the nitrogen atom of the daunosamine moiety, which is a significant modification aimed at enhancing its pharmacological properties.

Mechanism of Action

Target of Action

N-(Trifluoroacetyl)-1-desmethyl Daunorubicin, a derivative of Daunorubicin, primarily targets DNA by intercalation between base pairs . It also inhibits topoisomerase II activity, a crucial enzyme involved in DNA replication and transcription .

Mode of Action

The compound interacts with its targets through a series of biochemical reactions. It forms complexes with DNA by intercalation between base pairs, disrupting the normal DNA structure and function . Additionally, it inhibits topoisomerase II activity by stabilizing the DNA-topoisomerase II complex, preventing the religation portion of the ligation-religation reaction that topoisomerase II catalyzes .

Biochemical Pathways

The interaction of this compound with DNA and topoisomerase II affects several biochemical pathways. The disruption of DNA structure and function can lead to cell cycle arrest and apoptosis . The inhibition of topoisomerase II further enhances these effects by preventing DNA replication and transcription .

Pharmacokinetics

The pharmacokinetics of Daunorubicin, the parent compound, is characterized by a large inter-individual variability that may impact treatment efficacy and outcome It’s known that daunorubicin has a high affinity for lipid bilayers, which could influence its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are primarily cytotoxic. The disruption of DNA structure and function, combined with the inhibition of topoisomerase II, leads to cell cycle arrest and apoptosis . This results in the death of cancer cells, contributing to the compound’s antineoplastic activity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain proteins or enzymes in the cellular environment can affect the compound’s interaction with its targets . Additionally, factors such as pH and temperature can influence the compound’s stability and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Trifluoroacetyl)-1-desmethyl Daunorubicin involves the modification of the daunosamine nitrogen atom. One common method includes the alkylation under phase-transfer catalysis and amine addition across an activated multiple bond . This approach allows for the rapid and effective synthesis of novel anthracycline antibiotics, which can be used as starting materials for further transformations.

Industrial Production Methods

Industrial production of this compound typically involves multi-step chemical processes. These processes often include the hydrolysis of the parent molecule to give aglycon and daunosamine, followed by synthetic transformations of both fragments and their final assembly into the target molecule . This laborious process includes 6-8 chemical steps, significantly affecting the yields of the desired compounds.

Chemical Reactions Analysis

Types of Reactions

N-(Trifluoroacetyl)-1-desmethyl Daunorubicin undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

N-(Trifluoroacetyl)-1-desmethyl Daunorubicin has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(Trifluoroacetyl)-1-desmethyl Daunorubicin include:

    Daunorubicin: The parent compound, widely used in cancer treatment.

    Doxorubicin: Another anthracycline antibiotic with similar mechanisms of action.

    Epirubicin: A derivative of doxorubicin with modified pharmacological properties.

    Idarubicin: A synthetic analog of daunorubicin with enhanced efficacy.

Uniqueness

This compound is unique due to the substitution of the trifluoroacetyl group, which enhances its pharmacological properties and potentially reduces its toxicity compared to the parent compound . This modification aims to improve the compound’s selectivity and efficacy in cancer treatment.

Properties

IUPAC Name

N-[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,10,12-tetrahydroxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26F3NO11/c1-9-21(35)13(32-26(40)28(29,30)31)6-16(42-9)43-15-8-27(41,10(2)33)7-12-18(15)25(39)20-19(23(12)37)22(36)11-4-3-5-14(34)17(11)24(20)38/h3-5,9,13,15-16,21,34-35,37,39,41H,6-8H2,1-2H3,(H,32,40)/t9-,13-,15-,16-,21+,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZACGCIJOSAVHQF-MPODBYEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C)O)NC(=O)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C)O)NC(=O)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26F3NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40570353
Record name (1S,3S)-3-Acetyl-3,5,10,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-(2,2,2-trifluoroacetamido)-alpha-L-lyxo-hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

609.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68594-06-9
Record name (1S,3S)-3-Acetyl-3,5,10,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-(2,2,2-trifluoroacetamido)-alpha-L-lyxo-hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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